molecular formula C11H14N2O2 B11894313 Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate

Cat. No.: B11894313
M. Wt: 206.24 g/mol
InChI Key: NTJRYJHPNXXRNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is a bicyclic heterocyclic compound of significant interest in medicinal and organic chemistry, serving as a key synthetic intermediate and a scaffold for developing novel biologically active molecules . The compound's core structure is based on the quinoxaline ring system, which is frequently identified in compounds with a wide range of pharmacological activities . Scientific research explores its potential in several key areas. In anticancer research , derivatives of the quinoxaline core have demonstrated significant cytotoxic effects against various cancer cell lines, with some analogs exhibiting IC 50 values in the low micromolar range . For anti-inflammatory applications , certain related quinoxaline derivatives can inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation . In antibacterial studies , this chemical family shows promise as efflux pump inhibitors (EPIs), potentially enhancing the efficacy of conventional antibiotics against drug-resistant bacterial strains . The synthesis of this compound typically involves cyclization reactions, such as from o-phenylenediamine precursors, with scalable one-pot methods achieving high yields under reflux conditions . Its structure can be confirmed through advanced analytical techniques including X-ray crystallography, and 1 H and 13 C NMR spectroscopy . Attention: For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 3,4-dihydro-2H-quinoxaline-1-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-2-15-11(14)13-8-7-12-9-5-3-4-6-10(9)13/h3-6,12H,2,7-8H2,1H3

InChI Key

NTJRYJHPNXXRNQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCNC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution and Cyclization

The foundational approach involves a two-step sequence: aromatic nucleophilic substitution followed by cyclization . As detailed in recent literature, this method begins with the reaction of α-amino acid derivatives (e.g., glycine ethyl ester) with halonitrobenzenes (e.g., 1-fluoro-2-nitrobenzene) under basic conditions. The nitro group is subsequently reduced using stannous chloride (SnCl₂) in hydrochloric acid, which simultaneously facilitates cyclization to form the dihydroquinoxaline core.

Key considerations include:

  • Solvent selection : Ethanol or dimethylformamide (DMF) optimizes nucleophilic displacement.

  • Temperature control : Cyclization requires heating (70–90°C) to ensure complete ring closure.

  • Yield : Early reports indicate yields of 60–75%, though impurities from incomplete reduction or cyclization may necessitate chromatography.

Nitro Reduction Methods

Alternative reducing agents, such as ammonium formate (HCOONH₄) with palladium on carbon (Pd-C), have been explored to improve selectivity. However, SnCl₂/HCl remains preferred due to its dual role in nitro reduction and acid-mediated cyclization. Comparative studies show SnCl₂ achieves >90% conversion to the cyclized product, whereas HCOONH₄/Pd-C yields mixtures of intermediates.

Microwave-Assisted Synthesis

Microwave (MW) irradiation significantly enhances reaction efficiency. By reducing reaction times from hours to minutes, this method minimizes side products and improves purity. For example, MW-assisted condensation of o-phenylenediamine with α-keto acids in ethanol produces dihydroquinoxaline derivatives in ~90% yield.

Advantages over traditional methods :

  • Energy efficiency : Reactions complete in 10–15 minutes versus 6–8 hours.

  • Solvent economy : Ethanol volumes are reduced by 50%.

  • Scalability : Demonstrated for gram-scale syntheses without yield loss.

Esterification Techniques

The ethyl ester group is introduced via acid-catalyzed esterification. Methanesulfonic acid supported on alumina (MSA-Al₂O₃) proves effective, enabling reactions between carboxylic acid intermediates and ethanol under reflux. This method avoids harsh conditions (e.g., thionyl chloride), achieving 85–92% yields with minimal byproducts.

Comparative Analysis of Preparation Methods

MethodConditionsYield (%)TimeKey Advantages
SnCl₂/HCl reductionHCl, 70–90°C60–756–8 hoursSimplicity, dual functionality
MW-assisted synthesisEthanol, MW irradiation85–9010–15 minSpeed, high purity
MSA-Al₂O₃ esterificationEthanol, reflux, MSA-Al₂O₃85–922–3 hoursMild conditions, scalability

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ester moiety (-COOEt) undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Hydrolysis : Treatment with aqueous NaOH converts the ester to a carboxylic acid derivative. This reaction is critical for generating intermediates used in drug development .

  • Aminolysis : Reaction with primary or secondary amines (e.g., morpholine) replaces the ethoxy group with amide functionalities, enhancing bioavailability in antiviral agents .

Reduction and Hydrogenation

The dihydroquinoxaline ring participates in selective reductions:

Reaction TypeConditionsProductYieldApplication
Catalytic Hydrogenation H₂/Pd-C in THFEthyl 3,4-diaryl-tetrahydroquinoline-1(2H)-carboxylate91–95%Anticancer agent synthesis
LAH Reduction LiAlH₄, refluxPartially reduced intermediatesMixedExploratory SAR studies

These reductions preserve the ester group while modifying the ring’s saturation state, influencing biological activity .

Cycloaddition and Annulation

The compound serves as a dienophile in Diels-Alder reactions:

  • Reaction with dialkyl acetylenedicarboxylates under microwave irradiation forms tricyclic benzodiazepines via [4+2] cycloaddition .

  • Oxidative coupling with methyl arenes using Fe catalysts yields pyrrolo[1,2-a]quinoxalines, expanding π-conjugated systems .

Functionalization at the 3-Position

The NH group in the dihydroquinoxaline ring enables regioselective modifications:

  • Alkylation : Treatment with alkyl halides (e.g., benzyl bromide) introduces substituents at the 3-position, altering electronic properties .

  • Acylation : Reaction with acyl chlorides forms amides, improving metabolic stability in hepatitis B virus inhibitors .

Ring-Opening Reactions

Under strong acidic conditions (e.g., H₂SO₄), the quinoxaline ring undergoes cleavage to form diamino dicarboxylates, which are precursors for polycyclic scaffolds .

Cross-Coupling Reactions

Palladium-mediated couplings diversify substituents:

  • Suzuki Coupling : Brominated derivatives react with aryl boronic acids to install aryl groups at the 6- or 7-positions, enhancing binding affinity in kinase inhibitors .

  • Buchwald-Hartwig Amination : Introduces nitrogen-containing groups for solubility optimization .

Biological Activity Modulation

Reaction-derived derivatives exhibit measurable bioactivity:

DerivativeBiological ActivityEC₅₀/IC₅₀Target
3-(2-Aminophenyl)quinoxalin-2(1H)-one Analgesic12 μMOpioid receptors
4-Fluorophenyl urea analogs Anti-HBV0.8 μMViral capsid assembly
Sulfonamide derivatives Antimicrobial4–16 μg/mLBacterial enzymes

Scientific Research Applications

Pharmaceutical Development

Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate and its derivatives have been investigated for their potential therapeutic properties. The compound belongs to the quinoxaline family, which is known for its wide range of biological activities. Notably, derivatives of this compound have shown promise as dual inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are significant targets in cancer therapy .

Table 1: Biological Activities of this compound Derivatives

Derivative Biological Activity Target
Compound AEGFR InhibitionCancer
Compound BCOX-2 InhibitionInflammation
Compound CAntiviralHIV

Anticancer Research

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer properties. For instance, certain synthesized compounds have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

Case Study: Dual EGFR and COX-2 Inhibitors

In a study focusing on novel quinoxaline derivatives, several compounds derived from this compound were synthesized and screened for their anticancer activity. The results indicated that these compounds could effectively inhibit both EGFR and COX-2 pathways, suggesting their potential as dual-action anticancer agents .

Antiviral Activity

The compound has also been explored for its antiviral properties. Some derivatives have shown effectiveness against HIV by acting on the reverse transcriptase enzyme, which is crucial for viral replication. This activity was highlighted in clinical trials where compounds based on the quinoxaline structure demonstrated potent antiviral effects .

Anti-inflammatory Properties

Research indicates that this compound can exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes like COX-2 .

Synthesis and Structural Modifications

The synthesis of this compound typically involves reactions with various substrates to produce derivatives with enhanced biological activities. For example, reactions with hydrazine hydrate yield carbohydrazide derivatives that possess unique properties and improved efficacy against biological targets .

Table 2: Synthesis Pathways of this compound Derivatives

Synthesis Method Starting Materials Yield
Reaction with hydrazineEthyl 3,4-dihydroquinoxalineHigh
Condensation with isatinEthyl acetoacetateModerate
Nucleophilic addition with aldehydesVarious aldehydesVariable

Mechanism of Action

The mechanism of action of ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

The following table summarizes key structural and functional differences between Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate and its analogues:

Compound Name Substituents Molecular Weight Key Features Synthesis Yield Applications
This compound Ethyl ester 220.24 Simple structure; scalable synthesis; moderate lipophilicity. 74–89% Intermediate for bioactive derivatives
Methyl 4-(phenylselanyl)propanoyl derivative (S-2) Phenylselanyl, methyl ester 313.19 Selenium moiety enhances redox activity; requires column chromatography. 74% Potential antioxidant applications
7-Nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate Nitro group ~250 (estimated) Electron-withdrawing nitro group increases reactivity for SNAr reactions. N/A Precursor for explosive or drug motifs
tert-Butyl 6-methoxy derivative tert-Butyl, methoxy 264.32 Steric bulk improves stability; methoxy group donates electrons. 89% HDAC6 inhibition
Isopropyl (S)-2-ethyl-7-fluoro derivative Fluoro, isopropyl ester 252.28 Fluorine enhances metabolic stability; chiral center (S-configuration). N/A Antiviral or CNS-targeting agents
ABC99yne (imidazo-pyrazine fused derivative) Dioxohexahydroimidazo-pyrazine 546.5 Complex bicyclic structure; high binding affinity but challenging synthesis. 79% Covalent ligand discovery

Key Findings and Analysis

Synthetic Accessibility this compound is synthesized via cost-effective, one-pot methods using ethanol or DMF as solvents, achieving high yields (74–89%) . In contrast, selenium-containing analogues (e.g., S-2) require specialized purification (e.g., column chromatography), reducing scalability .

Electronic and Steric Effects

  • Electron-Withdrawing Groups : Nitro-substituted derivatives exhibit enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions compared to the ethyl ester .
  • Steric Bulk : tert-Butyl derivatives (e.g., 19 in ) demonstrate improved stability under storage but require inert atmospheres .

Biological Relevance

  • Fluorinated derivatives (e.g., isopropyl 7-fluoro) show promise in improving metabolic stability and target selectivity due to fluorine’s electronegativity .
  • The tert-butyl 6-methoxy derivative (CAS 887590-30-9) is highlighted as a potent histone deacetylase 6 (HDAC6) inhibitor with 89% yield in synthesis .

Industrial Viability Ethyl and tert-butyl esters are preferred in industrial settings due to their straightforward synthesis and stability. For example, tert-butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS 1781570-26-0) is commercially available with global stock .

Biological Activity

Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antibacterial properties, supported by recent research findings.

Chemical Structure and Properties

This compound is characterized by the quinoxaline ring system, which is known for its pharmacological potential. The compound's structure can be represented as follows:

  • Molecular Formula : C10_{10}H10_{10}N2_2O2_2
  • Molecular Weight : 194.20 g/mol

This compound exhibits a range of physicochemical properties that contribute to its biological activity, including solubility and stability under physiological conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: In Vitro Anticancer Assays

A study evaluated several quinoxaline derivatives for their anticancer activity against different cancer cell lines. The results indicated that some derivatives exhibited IC50_{50} values in the low micromolar range (0.81 μM to 4.54 μM), suggesting strong anticancer properties. Notably:

CompoundCell LineIC50_{50} (μM)
Compound 4aA549 (Lung)0.3
Compound 5MCF-7 (Breast)0.6
Compound 11HeLa (Cervical)0.9

These findings indicate that this compound and its derivatives could serve as promising candidates for further development as anticancer agents .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that certain derivatives can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

The mechanism by which these compounds exert their anti-inflammatory effects involves the inhibition of COX-2 activity, which is crucial in the biosynthesis of prostaglandins that mediate inflammation. Compounds with strong COX-2 inhibitory activity have been identified with IC50_{50} values comparable to established anti-inflammatory drugs .

Antibacterial Activity

This compound also exhibits antibacterial properties against various pathogens. Studies have shown that it can enhance the efficacy of existing antibiotics by acting as an efflux pump inhibitor (EPI).

Efficacy Against Drug-resistant Strains

Research demonstrated that derivatives of this compound could significantly potentiate the activity of antibiotics against drug-resistant strains of bacteria such as E. coli. For instance:

AntibioticEPI CompoundEffect on Efficacy
LevofloxacinEDHBIncreased accumulation
CarbenicillinEDHBReduced efflux

This suggests that this compound could be useful in combating antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3,4-dihydroquinoxaline-1(2H)-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, a related quinoxaline derivative was prepared by reacting ethyl 3-amino-2-N-substituted aminobenzoate with ethyl orthocarbonate under acidic conditions (e.g., acetic acid) . Key parameters include temperature control (reflux conditions) and stoichiometric ratios of reagents. Optimization involves monitoring reaction progress via TLC or HPLC and adjusting catalyst concentrations (e.g., acid catalysts) to improve yield. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : X-ray crystallography is the gold standard for structural confirmation. For instance, a related compound crystallized in a monoclinic system (space group P2₁/c) with lattice parameters a = 10.25 Å, b = 12.37 Å, c = 14.89 Å, and β = 105.6° . Hydrogen-bonding networks (e.g., O–H⋯O interactions) stabilize the crystal lattice and can be analyzed using SHELXL software. Complementary techniques include 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm) and carbonyl signals (δ ~165–170 ppm) .

Advanced Research Questions

Q. What intramolecular interactions influence the reactivity of this compound in catalytic systems?

  • Methodological Answer : Conformational flexibility and hydrogen bonding significantly impact reactivity. For example, in a structurally similar compound, the quinoxaline ring adopts a half-chair conformation, while substituents like ethoxy groups exhibit restricted rotation due to steric hindrance . Intramolecular O–H⋯O hydrogen bonds (bond length ~1.82 Å) stabilize transition states in cyclization reactions. Computational modeling (DFT at the B3LYP/6-31G* level) can predict reaction pathways and identify energy barriers .

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies between NMR and mass spectrometry data often arise from impurities or tautomeric equilibria. For example, a reported 1H^1\text{H}-NMR signal at δ 4.56 ppm (s, 2H) for a methylene group may overlap with solvent peaks if deuterated DMSO is used . Cross-validation via high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) is critical. For crystallographic disagreements (e.g., occupancy factors <1.0 for disordered atoms), refine data using programs like OLEX2 with anisotropic displacement parameters .

Q. What strategies enhance the biological activity of this compound derivatives in structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to improve binding affinity. A study on HDAC6 inhibitors showed that tert-butyl substitutions at the quinoxaline nitrogen increased enzymatic inhibition (IC₅₀ = 0.38 μM vs. 1.2 μM for unsubstituted analogs) . Parallel synthesis of analogs (e.g., methyl, benzyl, Boc-protected derivatives) followed by in vitro screening (e.g., kinase assays) identifies pharmacophores. Molecular docking (AutoDock Vina) can prioritize candidates by predicting binding poses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.